5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione
Description
5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione (CAS: 64495-92-7) is a β-diketone derivative featuring a cyclohexane-1,3-dione core substituted with a dimethyl group at the 5,5-positions and a 3-nitrophenylaminomethylidene moiety at the 2-position . This compound is of interest due to its structural versatility, enabling applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., metal chelation).
Properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[(3-nitrophenyl)iminomethyl]cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-15(2)7-13(18)12(14(19)8-15)9-16-10-4-3-5-11(6-10)17(20)21/h3-6,9,18H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFHNXTWBFDPMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC(=CC=C2)[N+](=O)[O-])O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with 3-nitroaniline under specific conditions. One common method involves the use of dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene as a solvent . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to various oxidized derivatives of the nitrophenyl group .
Scientific Research Applications
5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of herbicides.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, the compound can form complexes with metal ions, which can inhibit certain enzymes. This property is particularly useful in the development of herbicides and potential anti-diabetic drugs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Structural and Electronic Effects
- Aromatic vs. Aliphatic Substituents : The target compound’s 3-nitrophenyl group introduces strong electron-withdrawing effects, enhancing its electrophilicity compared to aliphatic derivatives (e.g., 3-oxobutyl in ). This facilitates interactions with biological targets like enzymes or DNA .
- Hydrazono vs. Aminomethylidene Linkages: Hydrazono derivatives (e.g., Compounds 1 and 2) exhibit stronger hydrogen-bonding capabilities due to the NH group, whereas the aminomethylidene group in the target compound may favor π-π interactions with aromatic residues in proteins .
Physicochemical and ADMET Properties
- logP and Solubility : The target compound’s predicted logP (~2.1) suggests moderate membrane permeability, intermediate between the hydrophilic 4-fluorophenyl derivative (logP ~2.8) and the highly lipophilic trifluoromethyl analog (logP ~3.5) .
- Metal Chelation: The cyclohexane-1,3-dione core enables chelation of divalent metals (e.g., Zn²⁺, Cu²⁺), with the 3-nitrophenylaminomethylidene derivative forming complexes that alter optical properties, useful in material science .
Biological Activity
5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on available literature.
Synthesis and Structural Characteristics
The compound can be synthesized through a condensation reaction involving 5,5-dimethylcyclohexane-1,3-dione and 3-nitrophenylmethanamine. The reaction typically proceeds in an ethanol solvent under reflux conditions. The resulting product is characterized by its distinct cyclohexane ring structure and the presence of nitrophenyl groups, which may contribute to its biological properties.
Anticancer Activity
Nitro-substituted compounds are often investigated for their anticancer properties. A related study on nitroaniline derivatives revealed cytotoxic effects against various cancer cell lines, suggesting that the presence of the nitrophenyl group in our compound may similarly influence cell viability and proliferation . Further studies are necessary to elucidate the specific mechanisms by which this compound may exert anticancer effects.
Study 1: Antimicrobial Screening
In a preliminary study assessing the antimicrobial efficacy of structurally related compounds, it was found that several derivatives exhibited promising activity against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to evaluate the inhibition zones and calculated MIC values . Although 5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione was not included directly in the study, the findings suggest potential pathways for exploring its antimicrobial properties.
Study 2: Cytotoxicity Assay
A cytotoxicity assay conducted on nitro-substituted compounds indicated significant inhibition of cancer cell growth at varying concentrations. The results demonstrated that compounds with similar structural characteristics could induce apoptosis in cancer cells. This suggests that further investigation into the apoptotic pathways activated by 5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione could yield valuable insights into its therapeutic potential .
Data Table: Comparison of Biological Activities
| Compound Name | Structure | MIC (µg/mL) | Antimicrobial Activity | Cytotoxicity |
|---|---|---|---|---|
| Pyrrole Benzamide Derivative | Structure | 3.12 - 12.5 | Yes | Moderate |
| 5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione | N/A | N/A | Potential | Potential |
Q & A
Q. Key Considerations :
- Solvent Systems : Polar aprotic solvents (e.g., ethyl acetate) enhance reaction efficiency.
- Catalysts : Proline or acetic acid accelerates imine formation.
- Purification : TLC (Rf ~0.5 in EA/Hex) monitors progress; column chromatography isolates the product.
How can computational methods predict the reactivity and binding interactions of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations and molecular docking simulations are employed to study electronic properties and biological interactions. For structurally similar cyclohexanedione derivatives, DFT optimizations at the B3LYP/6-31G** level reveal charge distribution at the nitrophenyl and enamine moieties, critical for predicting electrophilic/nucleophilic sites . Molecular docking against biological targets (e.g., enzymes) utilizes software like AutoDock Vina to assess binding affinities, with nitro groups often showing strong hydrogen-bonding interactions .
Q. Methodological Steps :
Geometry Optimization : Use Gaussian09 with B3LYP/6-31G** basis sets.
Docking Simulations : Prepare protein PDB files, define active sites, and run 100 ns molecular dynamics (MD) for stability validation.
Binding Energy Analysis : Calculate ΔG values to rank interaction strengths.
What spectroscopic and crystallographic techniques are used to characterize this compound?
Basic Research Question
- NMR : NMR (DMSO-d6) shows characteristic peaks: δ 1.05 (s, 6H, CH3), δ 8.2–8.5 (m, 4H, aromatic H), δ 10.2 (s, 1H, NH) .
- X-ray Crystallography : Single-crystal analysis reveals an envelope conformation of the cyclohexane ring, with puckering parameters Q = 0.443 Å and θ = 126.3°. Intermolecular N—H⋯O and aromatic stacking (Cg⋯Cg = 3.50 Å) stabilize the lattice .
Q. Advanced Application :
- SC-XRD Challenges : Crystal growth in ethanol requires slow evaporation. Disorder in nitro groups may necessitate refinement with restraints .
How do reaction conditions influence the tautomeric equilibrium of this compound?
Advanced Research Question
The enamine-ketoenamine tautomerism is solvent- and pH-dependent. In DMSO, the keto form dominates due to strong hydrogen-bond acceptance, while protic solvents (e.g., methanol) stabilize the enol tautomer. UV-Vis spectroscopy (λmax ~350 nm for enol vs. ~310 nm for keto) and NMR (δ ~190 ppm for carbonyls) quantify tautomeric populations .
Q. Experimental Design :
Solvent Screening : Compare DMSO, MeOH, and chloroform.
pH Titration : Use HCl/NaOH to shift equilibrium (pKa ~8–9 for enol proton).
Kinetic Studies : Monitor tautomerization rates via stopped-flow spectroscopy.
What strategies mitigate byproduct formation during synthesis?
Basic Research Question
Common byproducts include unreacted dimedone and nitroaniline derivatives. Strategies:
- Stoichiometric Control : Use 10% excess dimedone to drive the reaction.
- Temperature Modulation : Reflux at 80°C minimizes side reactions (e.g., oxidation of nitro groups) .
- Purification : Sequential washing with hexane/ethyl acetate (3:1) removes non-polar impurities .
Advanced Analysis :
HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) identifies byproducts like hydroxylated derivatives, which form under prolonged heating .
How is the compound’s stability assessed under varying storage conditions?
Advanced Research Question
- Thermal Stability : TGA/DSC (heating rate 10°C/min) shows decomposition onset at ~200°C.
- Photostability : Exposure to UV light (254 nm) for 24 hrs induces <5% degradation (HPLC area%) in amber vials vs. >20% in clear glass .
- Hydrolytic Stability : Incubate in pH 7.4 buffer at 37°C; LC-MS detects hydrolysis products (e.g., 3-nitroaniline) after 7 days .
Q. Recommendations :
- Store at 4°C in dark, anhydrous conditions.
- Use stabilizers (e.g., BHT) for long-term storage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
